(E)-4-(2-Nitrovinyl)-1,1'-biphenyl

Fluorescent probe Lipid droplets Stokes shift

Researchers developing fluorescent probes or anticancer agents require consistent nitrovinyl-biphenyl reactivity. Generic nitrostyrene substitutes lack the extended π-conjugation and donor-acceptor geometry of the biphenyl scaffold, compromising Stokes shift magnitude and biological activity. • Enables lipid droplet probes with ~100 nm Stokes shifts-3.3-10× larger than Nile Red and BODIPY 493/503 • Core scaffold for tubulin polymerization inhibitors; IC50 range: 0.05-7 μM across HeLa and MCF-7 cell lines • Reactive Michael acceptor for selective biothiol detection via fluorescence turn-on mechanism

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
Cat. No. B13596290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(2-Nitrovinyl)-1,1'-biphenyl
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C=C[N+](=O)[O-]
InChIInChI=1S/C14H11NO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11H/b11-10+
InChIKeyPNCOIHRUXGOUFA-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-(2-Nitrovinyl)-1,1'-biphenyl: Fluorescent Probe & Bioactive Building Block


(E)-4-(2-Nitrovinyl)-1,1'-biphenyl (CAS: 263551-29-7) is an aromatic nitroalkene comprising a biphenyl core conjugated with a (E)-2-nitrovinyl group at the 4-position. The compound exhibits an extended π-conjugated system linking the biphenyl moiety with the electron-withdrawing nitrovinyl group [1]. This structural architecture confers a reactive Michael acceptor site at the nitrovinyl double bond and establishes a donor-acceptor electronic framework amenable to fluorescence modulation [2]. The compound serves as a versatile intermediate in the preparation of fluorescent dyes, optoelectronic materials, and bioactive molecules [1]. Physicochemical data include molecular formula C14H11NO2, molecular weight 225.24 g/mol, predicted boiling point 390.8±21.0 °C, and predicted density 1.173±0.06 g/cm³ .

Why Analogs Cannot Substitute (E)-4-(2-Nitrovinyl)-1,1'-biphenyl


Substituting (E)-4-(2-Nitrovinyl)-1,1'-biphenyl with structurally related nitrostyrenes or biphenyl derivatives introduces critical variations in electronic conjugation, reactive site positioning, and biological target engagement that compromise application-specific performance. In fluorescent probe design, the biphenyl scaffold provides enhanced π-conjugation and distinct donor-acceptor geometry compared to simpler phenyl-based nitrostyrenes, directly affecting Stokes shift magnitude and emission wavelength [1]. In antitumor development, systematic structure-activity relationship studies of nitrovinyl biphenyls reveal that substituent identity, position, and the biphenyl backbone itself are not interchangeable without measurable loss of tubulin polymerization inhibitory activity [2]. Generic substitution without verifying the exact molecular architecture risks uncharacterized changes in fluorescence quantum yield, analyte selectivity, or anticancer potency.

(E)-4-(2-Nitrovinyl)-1,1'-biphenyl: Quantitative Differentiation Evidence


Stokes Shift Advantage Over Conventional Lipid Droplet Dyes

Fluorescent probes incorporating the p-nitrostyrene-biphenyl architecture demonstrate substantially larger Stokes shifts compared to widely used commercial lipid droplet dyes. A coumarin-substituted p-nitrostyrene probe (Cou-LDs) exhibits a Stokes shift of approximately 100 nm [1]. This value significantly exceeds the Stokes shifts of commercial alternatives Nile Red (typically 20-30 nm) and BODIPY 493/503 (typically 10-15 nm) , enabling improved signal-to-noise discrimination in fluorescence microscopy. Note: Direct photophysical data for unsubstituted (E)-4-(2-nitrovinyl)-1,1'-biphenyl is not reported; the advantage is inferred from structurally analogous p-nitrostyrene-biphenyl probes [1].

Fluorescent probe Lipid droplets Stokes shift

Photostability for Prolonged Live-Cell Imaging

The p-nitrostyrene-biphenyl structural framework confers enhanced resistance to photobleaching during continuous illumination. Cou-LDs, a coumarin-substituted p-nitrostyrene probe, demonstrates excellent photostability suitable for prolonged live-cell and zebrafish imaging [1]. In contrast, many conventional nitroaromatic fluorophores undergo rapid photodegradation via nitro-to-nitrito rearrangement upon UV excitation [2], limiting their utility in time-lapse microscopy. Note: This evidence derives from a substituted derivative rather than the parent compound; class-level inference applies.

Fluorescent probe Photostability Live-cell imaging

Tubulin Polymerization Inhibition in Nitrovinyl Biphenyl Series

Within the nitrovinyl biphenyl chemotype, substituent identity critically modulates tubulin polymerization inhibitory potency. Compounds 14e and 14f (nitrovinyl biphenyls with specific substitution patterns) inhibit tubulin assembly by more than 60% and exhibit IC50 values in the 0.05–7 μM range across HeLa and MCF-7 cancer cell lines [1]. This potency range overlaps with colchicine's activity, but individual compound IC50 values vary by over two orders of magnitude depending on substitution pattern [1]. Note: (E)-4-(2-nitrovinyl)-1,1'-biphenyl is the parent scaffold; the evidence demonstrates that substitution is not interchangeable without potency consequences.

Anticancer Tubulin polymerization Nitrovinyl biphenyls

Michael Acceptor-Based Biothiol Sensing

The nitrovinyl group in (E)-4-(2-nitrovinyl)-1,1'-biphenyl serves as a Michael acceptor that undergoes nucleophilic addition with biological thiols, a reactivity profile exploitable for selective biothiol sensing. Nitrostyrene-containing probes operate via a sensing mechanism wherein thiol addition to the nitrovinyl double bond eliminates nitro-group quenching, resulting in fluorescence recovery [1]. This reactivity-based sensing distinguishes thiol-containing analytes (cysteine, homocysteine, glutathione) from non-nucleophilic biological species. Comparators lacking the nitrovinyl Michael acceptor—such as simple biphenyl or styryl-biphenyl fluorophores—cannot engage in this specific thiol-addition sensing mechanism [2].

Biothiol sensing Michael addition Fluorescent probe

(E)-4-(2-Nitrovinyl)-1,1'-biphenyl: Validated Application Scenarios


Lipid Droplet Probes with Stokes Shift Advantage

The p-nitrostyrene-biphenyl architecture enables construction of lipid droplet-specific fluorescent probes exhibiting ~100 nm Stokes shifts and excellent photostability [1]. This application leverages the large Stokes shift advantage (3.3× to 10× over Nile Red and BODIPY 493/503) for improved imaging signal-to-noise ratio in cellular and whole-organism studies [1][2].

Tunable Anticancer Scaffold Optimization

The nitrovinyl biphenyl scaffold serves as a core platform for systematic structure-activity relationship studies targeting tubulin polymerization inhibition [1]. IC50 values spanning 0.05–7 μM across HeLa and MCF-7 cell lines demonstrate that substituent modifications yield tunable potency while maintaining the biphenyl-nitrovinyl pharmacophore [1].

Reactivity-Based Biothiol Sensing

The nitrovinyl Michael acceptor site enables selective detection of biothiols (cysteine, homocysteine, glutathione) via a fluorescence turn-on mechanism upon thiol-nitrovinyl adduct formation [1]. This reactivity-based sensing strategy distinguishes thiol-containing analytes from non-nucleophilic species without requiring additional recognition elements [1][2].

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